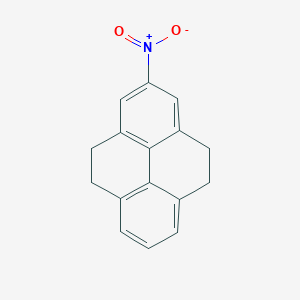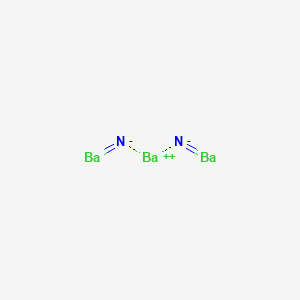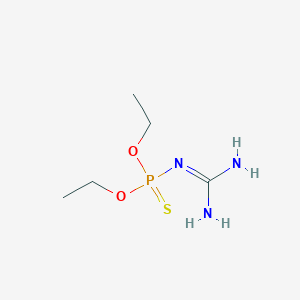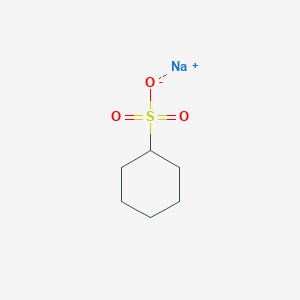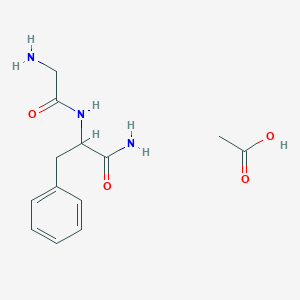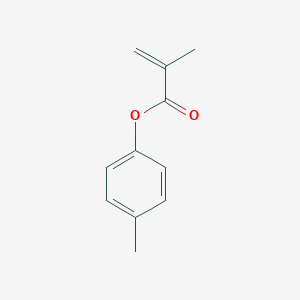
p-Tolyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolyl methacrylate is a chemical compound that belongs to the family of methacrylates. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. p-Tolyl methacrylate is widely used in the manufacturing of polymers, coatings, and adhesives due to its excellent properties such as high reactivity, low viscosity, and good adhesion.
Mécanisme D'action
The mechanism of action of p-Tolyl methacrylate is not well understood. However, it is believed that it acts as a crosslinking agent in the synthesis of polymers. It also has the ability to form hydrogen bonds with other molecules, which enhances its adhesive properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of p-Tolyl methacrylate. However, studies have shown that it is not toxic to cells and has low cytotoxicity. It has also been shown to have low skin irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Tolyl methacrylate in lab experiments include its high reactivity, low viscosity, and good adhesion properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the research and development of p-Tolyl methacrylate. These include the synthesis of new polymers for drug delivery systems, the development of new coatings and adhesives for industrial applications, and the investigation of its potential use in tissue engineering. Further studies are also needed to better understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of p-Tolyl methacrylate can be achieved through various methods such as esterification, transesterification, and direct esterification. The most common method is the esterification of methacrylic acid with p-toluenesulfonic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
P-Tolyl methacrylate has been extensively studied for its applications in various scientific research fields. It has been used as a monomer in the synthesis of polymers for drug delivery systems, tissue engineering, and biomedical applications. It has also been used in the production of coatings and adhesives for various industrial applications.
Propriétés
Numéro CAS |
14908-64-6 |
|---|---|
Nom du produit |
p-Tolyl methacrylate |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 |
Clé InChI |
AOUAMFARIYTDLK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(=C)C |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C(=C)C |
Autres numéros CAS |
14908-64-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



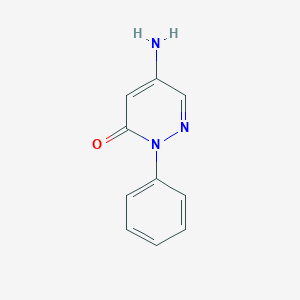
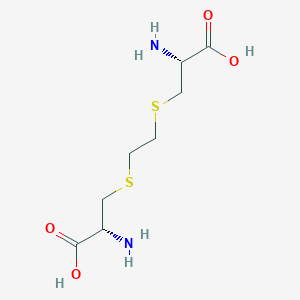
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
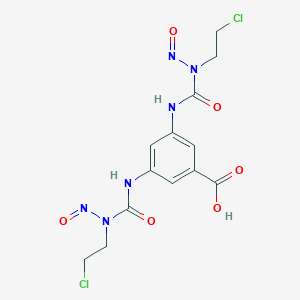

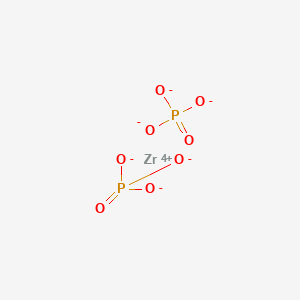
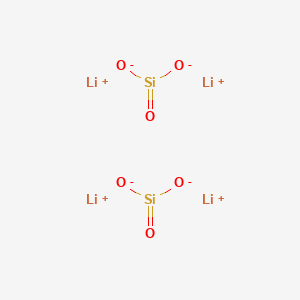
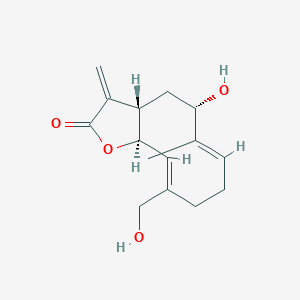
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
